molecular formula C9H8N2 B1319994 Isoindoline-5-carbonitrile CAS No. 263888-58-0

Isoindoline-5-carbonitrile

Cat. No. B1319994
CAS RN: 263888-58-0
M. Wt: 144.17 g/mol
InChI Key: NHIKDNWKXUBYHV-UHFFFAOYSA-N
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Description

Isoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H8N2 . It is used in research and development .


Synthesis Analysis

Isoindoline-5-carbonitrile can be synthesized through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthesis method involves the reaction of tert-butyl 5-cyanoisoindoline-2-carboxylate with trifluoroacetic acid in dichloromethane at 15°C for 2 hours .


Molecular Structure Analysis

The molecular structure of Isoindoline-5-carbonitrile consists of a six-membered ring fused with a five-membered ring, with a cyano group attached to the five-membered ring . The InChI code for Isoindoline-5-carbonitrile is 1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 .


Chemical Reactions Analysis

Isoindoline-5-carbonitrile can undergo various chemical reactions. For instance, it can react with tert-butyl 5-cyanoisoindoline-2-carboxylate in the presence of trifluoroacetic acid to yield a product with 99.9% yield . More research is needed to fully understand the range of chemical reactions that Isoindoline-5-carbonitrile can participate in.


Physical And Chemical Properties Analysis

Isoindoline-5-carbonitrile has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 144.068748264 g/mol, and its monoisotopic mass is also 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų .

Scientific Research Applications

  • Electrochemical Synthesis : Isoindoline can be selectively synthesized with high yield and current efficiency through the electroreduction of phthalimide in a water–acetonitrile solution. This method highlights the potential of isoindoline in electrochemical applications (Fechete & Jouikov, 2008).

  • Synthesis of Complex Molecules : Isoindoline-5-carbonitrile derivatives have been prepared by various synthetic methods, demonstrating their versatility in the synthesis of complex organic molecules, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles (Kobayashi et al., 2015).

  • Chemical Transformations : Isoindoline derivatives undergo chemical transformations to yield various heterocyclic compounds. This indicates their potential in the synthesis of pharmacologically relevant structures (El-Dean et al., 2010).

  • Chelating Properties : Isoindoline chelates, such as bis(pyridineylidene)isoindoline, exhibit distinct electronic structures with potential applications in materials science and coordination chemistry (Gaire et al., 2021).

  • Biological Applications : Certain isoindoline nitroxides, due to their low cytotoxicity and favorable EPR characteristics, are useful as probes in biological systems for Electron Paramagnetic Resonance (EPR) oximetry (Khan et al., 2011).

  • Anion Receptors : Bishydrazide derivatives of isoindoline have been synthesized and investigated as anion receptors, highlighting the potential of isoindoline derivatives in sensor and recognition technology (Dydio et al., 2009).

  • Antidepressant Agents : Isoindoline derivatives have been studied for their antidepressant activities, suggesting their potential as novel therapeutic agents in mental health treatment (Sun et al., 2022).

Mechanism of Action

Target of Action

Isoindoline-5-carbonitrile is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives, which isoindoline-5-carbonitrile is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, an isoindoline amide derivative, has been reported to exhibit excellent drug-like properties and better pharmacokinetic profiles than some existing drugs . This suggests that Isoindoline-5-carbonitrile may also possess favorable pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that Isoindoline-5-carbonitrile may also have diverse molecular and cellular effects.

Action Environment

It is known that the reactivity profiles of isoindoline-1,3-dione derivatives, which isoindoline-5-carbonitrile is a part of, are influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . This suggests that the action of Isoindoline-5-carbonitrile may also be influenced by environmental factors.

Safety and Hazards

The safety and hazards of Isoindoline-5-carbonitrile are not fully known. It is recommended to handle this compound with care and to follow appropriate safety protocols .

properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIKDNWKXUBYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591961
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindoline-5-carbonitrile

CAS RN

263888-58-0
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-(tert-butyloxycarbonyl)-5-cyano-2,3-dihydro-1H-isoindole (7.6 g) and trifluoroacetic acid (20 ml) in dichloromethane (200 ml) was heated at 40° C. for 0.5 h, then cooled and evaporated in vacuo and the residue partitioned between dichloromethane and 2M sodium hydroxide. The aqueous phase was re-extracted with dichloromethane and the combined organics dried and evaporated to give the title compound as a pink solid (4.24 g, 94%).
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7.6 g
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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